molecular formula C22H17N3O3S B11466768 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B11466768
M. Wt: 403.5 g/mol
InChI Key: SHSJVIOPKBEZSM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide, also known by its systematic name 4-Methyl-N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide , is a chemical compound with the following structure:

Structure: C16H13N3O3S\text{Structure: } \text{C}_{16}\text{H}_{13}\text{N}_3\text{O}_3\text{S} Structure: C16​H13​N3​O3​S

This compound belongs to the class of benzothiazole derivatives and exhibits interesting biological properties. Let’s explore further!

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide involves various synthetic pathways. Some common methods include:

    Diazo-Coupling: This approach utilizes diazonium salts and coupling reagents to form the benzothiazole ring system.

    Knoevenagel Condensation: The condensation of an aldehyde or ketone with malononitrile leads to the desired compound.

    Biginelli Reaction: A multicomponent reaction involving an aldehyde, urea, and thiourea.

    Molecular Hybridization Techniques: Combining fragments from different molecules to create novel structures.

    Microwave Irradiation: Accelerated reactions using microwave energy.

    One-Pot Multicomponent Reactions: Efficient synthesis in a single step.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: As a building block for designing new molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a drug candidate.

    Industry: Exploring its use in materials science and catalysis.

Mechanism of Action

The precise mechanism by which N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O3S/c1-13-7-8-15(12-19(13)25(27)28)21(26)23-17-10-9-16(11-14(17)2)22-24-18-5-3-4-6-20(18)29-22/h3-12H,1-2H3,(H,23,26)

InChI Key

SHSJVIOPKBEZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)[N+](=O)[O-]

Origin of Product

United States

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